4,4'-ジメトキシジフェニルメタン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

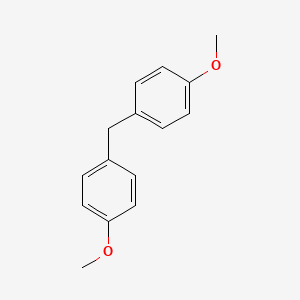

4,4'-Dimethoxydiphenylmethane is an organic compound with the molecular formula C₁₅H₁₆O₂. It is characterized by two methoxy groups (-OCH₃) attached to the benzene rings at the 4th position, and a methylene bridge (-CH₂-) connecting the two benzene rings. This compound is known for its structural rigidity and stability, making it useful in various scientific and industrial applications.

科学的研究の応用

4,4'-Dimethoxydiphenylmethane finds applications in various fields, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is utilized in biochemical studies to investigate the interactions of methoxy-substituted phenyl groups with biological macromolecules.

Medicine: 4,4'-Dimethoxydiphenylmethane is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is employed in the production of high-performance materials, such as resins, coatings, and adhesives, due to its stability and rigidity.

準備方法

Synthetic Routes and Reaction Conditions: 4,4'-Dimethoxydiphenylmethane can be synthesized through several methods, including the Friedel-Crafts alkylation reaction. In this process, 4-methoxybenzene (anisole) is reacted with formaldehyde in the presence of a strong acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions typically involve maintaining a controlled temperature and using an excess of formaldehyde to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4,4'-Dimethoxydiphenylmethane involves large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in the production process.

化学反応の分析

Types of Reactions: 4,4'-Dimethoxydiphenylmethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound, often under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO₃) or halogens (e.g., bromine, Br₂) under controlled conditions.

Major Products Formed:

Oxidation: The oxidation of 4,4'-Dimethoxydiphenylmethane can yield products such as 4,4'-dihydroxydiphenylmethane and 4,4'-dimethoxybenzophenone.

Reduction: Reduction reactions can produce 4,4'-diaminodiphenylmethane, which is useful in the production of polymers and resins.

Substitution: Substitution reactions can lead to the formation of halogenated derivatives, such as 4,4'-dibromodiphenylmethane.

作用機序

The mechanism by which 4,4'-Dimethoxydiphenylmethane exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of more complex molecules through various chemical reactions. In biological studies, it may interact with enzymes or receptors, influencing biological pathways and processes.

Molecular Targets and Pathways Involved:

Organic Synthesis: The compound serves as a substrate for reactions involving electrophilic aromatic substitution, oxidation, and reduction.

Biological Studies: It may target specific enzymes or receptors, modulating their activity and affecting cellular processes.

類似化合物との比較

4,4'-Dihydroxydiphenylmethane

4,4'-Diaminodiphenylmethane

4,4'-Dimethoxybenzophenone

4,4'-Dibromodiphenylmethane

Would you like to know more about any specific aspect of this compound?

生物活性

4,4'-Dimethoxydiphenylmethane (DMDPM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity associated with DMDPM, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16O2

- Molecular Weight : 244.29 g/mol

- CAS Number : 119-93-7

- Structure : DMDPM features a central diphenylmethane core with two methoxy groups positioned para to each other on the phenyl rings.

DMDPM is primarily studied for its role as an electron donor in various chemical reactions and its potential applications in organic electronics. Its biological activity can be attributed to:

- Antioxidant Properties : DMDPM exhibits significant antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems.

- Inhibition of Enzymatic Activity : Research indicates that DMDPM may inhibit key enzymes such as tyrosinase, which is involved in melanin production. This inhibition can have implications for skin whitening and anti-aging products.

Antioxidant Activity

Studies have shown that DMDPM possesses strong antioxidant properties. The compound's ability to scavenge free radicals is significant in preventing cellular damage caused by oxidative stress. This has been demonstrated through various assays measuring the compound's effectiveness in neutralizing reactive oxygen species (ROS).

Enzyme Inhibition

- Tyrosinase Inhibition : DMDPM has been identified as a potential inhibitor of tyrosinase, which plays a crucial role in melanin biosynthesis. In vitro studies have reported IC50 values indicating effective inhibition at low concentrations, suggesting its utility in cosmetic formulations aimed at skin lightening .

- Structure-Activity Relationship (SAR) : The structure of DMDPM allows for interactions with the active site of tyrosinase, leading to competitive inhibition. SAR studies indicate that modifications to the methoxy groups can enhance or diminish this inhibitory effect .

Case Study 1: Tyrosinase Inhibition

A study conducted on the inhibitory effects of DMDPM on tyrosinase involved molecular docking simulations followed by enzyme assays. The results indicated that DMDPM binds effectively to the active site of tyrosinase, resulting in a significant reduction in enzyme activity.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4,4'-Dimethoxydiphenylmethane | 25 | Competitive inhibition |

| Kojic Acid | 30 | Competitive inhibition |

This suggests that DMDPM could serve as a natural alternative to synthetic agents currently used for skin whitening .

Case Study 2: Antioxidant Efficacy

In another study assessing the antioxidant capacity of various compounds, DMDPM was tested alongside well-known antioxidants like ascorbic acid and quercetin. The findings revealed that DMDPM exhibited comparable antioxidant activity, highlighting its potential use in formulations aimed at combating oxidative damage.

特性

CAS番号 |

726-18-1 |

|---|---|

分子式 |

C15H16O2 |

分子量 |

228.29 g/mol |

IUPAC名 |

1-methoxy-3-[(3-methoxyphenyl)methyl]benzene |

InChI |

InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3 |

InChIキー |

MMTMYZRSBUVGOG-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC2=CC=C(C=C2)OC |

正規SMILES |

COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。